4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide under basic conditions.
Sulfonylation: The azetidine intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Coupling with Pyranone: The final step involves coupling the sulfonylated azetidine with 6-methyl-2H-pyran-2-one using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one could be explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a key role in binding to the target, while the azetidine and pyranone moieties might influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Similar structure with a pyridinone ring instead of a pyranone.
5-chloro-2-methoxybenzenesulfonamide: Shares the sulfonyl and chloro groups but lacks the azetidine and pyranone moieties.
Uniqueness
The uniqueness of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-10-5-12(7-16(19)23-10)24-13-8-18(9-13)25(20,21)15-6-11(17)3-4-14(15)22-2/h3-7,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNFUKLGQKSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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